molecular formula C15H17N5O3 B11284976 Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11284976
M. Wt: 315.33 g/mol
InChI Key: SPDJRCKJUAPHBK-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis. It also inhibits the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory effects . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, as demonstrated by molecular docking studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl group contributes to its neuroprotective and anti-inflammatory activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H17N5O3/c1-4-10-12(14(21)23-3)13(20-15(16-10)17-18-19-20)9-7-5-6-8-11(9)22-2/h5-8,13H,4H2,1-3H3,(H,16,17,19)

InChI Key

SPDJRCKJUAPHBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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